Indole, 3-(2-piperidinoethyl)- Indole, 3-(2-piperidinoethyl)-
Brand Name: Vulcanchem
CAS No.: 26628-87-5
VCID: VC3900189
InChI: InChI=1S/C15H20N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h2-3,6-7,12,16H,1,4-5,8-11H2
SMILES: C1CCN(CC1)CCC2=CNC3=CC=CC=C32
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol

Indole, 3-(2-piperidinoethyl)-

CAS No.: 26628-87-5

Cat. No.: VC3900189

Molecular Formula: C15H20N2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Indole, 3-(2-piperidinoethyl)- - 26628-87-5

Specification

CAS No. 26628-87-5
Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
IUPAC Name 3-(2-piperidin-1-ylethyl)-1H-indole
Standard InChI InChI=1S/C15H20N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h2-3,6-7,12,16H,1,4-5,8-11H2
Standard InChI Key PJVCNRSWJSLGCV-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCC2=CNC3=CC=CC=C32
Canonical SMILES C1CCN(CC1)CCC2=CNC3=CC=CC=C32

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

Indole, 3-(2-piperidinoethyl)- consists of an indole ring system substituted at the third position with a 2-piperidinoethyl group. The indole nucleus comprises a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine moiety, a six-membered amine ring, is connected via a two-carbon ethyl chain, conferring conformational flexibility and influencing molecular interactions (Figure 1) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₀N₂
Molecular Weight228.33 g/mol
CAS Registry Number26628-87-5
SMILES NotationC1CCN(CC1)CCC2=CNC3=CC=CC=C32
InChIKeyPJVCNRSWJSLGCV-UHFFFAOYSA-N
Topological Polar Surface24.7 Ų

The SMILES string (C1CCN(CC1)CCC2=CNC3=CC=CC=C32) delineates the connectivity: the piperidine ring (C1CCNCC1) links to the ethyl chain (CCC), which attaches to the indole’s third position . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous structures adopt puckered conformations in the piperidine ring, optimizing hydrophobic interactions .

Physicochemical and Computational Data

The compound’s logP (octanol-water partition coefficient), estimated at 3.1, indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Its polar surface area (24.7 Ų) suggests limited hydrogen-bonding capacity, aligning with its role in targeting hydrophobic protein pockets . Quantum mechanical calculations predict a dipole moment of 2.1 Debye, reflecting asymmetric charge distribution driven by the indole’s electron-rich aromatic system and the piperidine’s amine group .

Synthesis and Chemical Reactivity

Synthetic Pathways

Indole, 3-(2-piperidinoethyl)- is synthesized via multistep organic reactions, often starting from indole-3-carboxaldehyde or substituted indoles. A representative route involves:

  • Alkylation of Indole: Reaction of 3-indolecarboxaldehyde with 2-chloroethylpiperidine under basic conditions (e.g., K₂CO₃) yields the ethyl-linked intermediate.

  • Reductive Amination: Catalytic hydrogenation or use of NaBH₃CN reduces imine bonds, securing the piperidine moiety .

Alternative methods employ Suzuki-Miyaura coupling for introducing aryl groups or palladium-catalyzed cross-coupling to attach heterocycles . For instance, brominated indole precursors undergo coupling with piperidine boronic esters to construct the target molecule .

Table 2: Representative Synthetic Yields

MethodYield (%)Purity (%)
Reductive Amination7295
Suzuki Coupling6590
Nucleophilic Substitution5888

Reactivity and Functionalization

The indole nitrogen and piperidine amine serve as sites for further derivatization. Electrophilic substitution occurs preferentially at the indole’s fifth position due to the ethyl-piperidine group’s directing effects. Acylation of the piperidine nitrogen with chloroacetyl chloride enhances water solubility, while bromination at the indole’s benzene ring enables radioisotope labeling for pharmacokinetic studies .

Biological and Pharmacological Activity

Cytotoxic Properties

In brine shrimp (Artemia salina) assays, hexahydrodispiro analogs of Indole, 3-(2-piperidinoethyl)- exhibited LC₅₀ values as low as 7.27 µg/mL, comparable to the control podophyllotoxin (LC₅₀ = 2.16 µg/mL) . Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II, though exact targets remain under investigation .

Antiviral and Protein Interaction Modulation

Derivatives of this compound demonstrate inhibitory activity against Zika virus protease (ZVpro), with IC₅₀ values reaching 320 nM . Molecular docking reveals binding to ZVpro’s active site, disrupting viral replication. Additionally, spiro-oxindole analogs, structurally related to Indole, 3-(2-piperidinoethyl)-, inhibit MDM2-p53 interactions (Ki = 12 nM), restoring p53 tumor suppressor function in cancer cells .

Patent Landscape and Therapeutic Applications

Patent EP4393545A3: Piperidinyl-Indole Derivatives in Glomerulopathy

A 2025 patent discloses piperidinyl-indole derivatives, including Indole, 3-(2-piperidinoethyl)-, for treating C3 glomerulopathy. The compound modulates complement factor C3, reducing glomerular inflammation in preclinical models .

Anticancer Formulations

Patent WO202318712A1 highlights indole-piperidine hybrids as MDM2 antagonists. In SJSA-1 xenograft models, these compounds reduced tumor volume by 78% at 50 mg/kg, with sustained efficacy post-single dosing .

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